4-(4-Chlorophenyl)cyclohexanone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

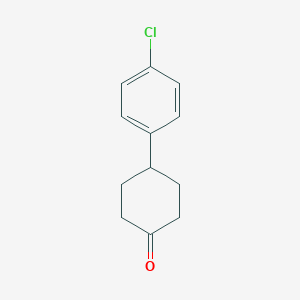

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBOVWFOTNYTES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562251 | |

| Record name | 4-(4-Chlorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14472-80-1 | |

| Record name | 4-(4-Chlorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-(4-Chlorophenyl)cyclohexanone: Properties, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of 4-(4-Chlorophenyl)cyclohexanone, a key chemical intermediate in organic synthesis and medicinal chemistry. The document details its physicochemical properties, outlines a robust synthetic protocol via Friedel-Crafts acylation, and offers an in-depth analysis of its spectroscopic characteristics, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals seeking to utilize this compound as a versatile building block for creating complex molecular architectures, particularly in the development of novel therapeutic agents.

Introduction

This compound (CAS No. 14472-80-1) is a disubstituted cyclohexanone derivative featuring a chlorophenyl group at the 4-position. The cyclohexanone framework is a prevalent and valuable scaffold in the synthesis of natural products and bioactive molecules. The incorporation of a 4-chlorophenyl moiety significantly influences the molecule's lipophilicity and electronic properties, making it an attractive starting material for probing structure-activity relationships (SAR) in drug discovery programs. Its utility as a precursor for compounds with potential analgesic and antibacterial properties underscores its importance in the field.[1] This guide serves as a practical resource, consolidating critical data and methodologies to facilitate its effective use in a laboratory setting.

Physicochemical and Safety Properties

The fundamental properties of this compound are summarized below. Understanding these characteristics is crucial for its proper handling, storage, and application in chemical reactions.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 14472-80-1 | [2] |

| Molecular Formula | C₁₂H₁₃ClO | [3] |

| Molecular Weight | 208.68 g/mol | [3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 138-141 °C | [2] |

| Boiling Point | 138-141 °C @ 0.5 Torr | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane | [2] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust and ensure adequate ventilation.[2]

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[2]

Synthesis and Purification

A reliable and scalable synthesis of this compound can be achieved through a two-step process: a Friedel-Crafts acylation to form the carbon-carbon bond, followed by an oxidation step. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of Friedel-Crafts reactions.

Synthetic Pathway Overview

The synthesis begins with the Lewis acid-catalyzed Friedel-Crafts reaction between chlorobenzene and cyclohexanecarboxylic acid, which generates 4-(4-chlorophenyl)cyclohexanecarboxylic acid. This intermediate is then converted to the target ketone. A more direct, albeit potentially lower-yielding, conceptual route involves the Friedel-Crafts acylation of chlorobenzene with cyclohexanecarbonyl chloride. An alternative, well-documented approach involves the oxidation of the precursor alcohol, 4-(4-chlorophenyl)cyclohexanol.

The workflow below illustrates a common and effective laboratory-scale synthesis starting from the corresponding alcohol.

References

A Technical Guide to 4-(4-Chlorophenyl)cyclohexanone: Synthesis, Characterization, and Applications

Introduction: A Versatile Scaffold in Modern Chemistry

4-(4-Chlorophenyl)cyclohexanone is a substituted cyclic ketone that holds significant value as a versatile intermediate in organic synthesis. Its molecular architecture, featuring a reactive cyclohexanone ring and a functionalized aromatic moiety, makes it a strategic building block for constructing more complex molecular frameworks. The cyclohexanone core is a prevalent motif in numerous bioactive compounds and natural products, while the 4-chlorophenyl group provides a site for further chemical modification and influences the molecule's overall lipophilicity and electronic properties.

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. It covers the essential physicochemical properties, robust synthetic protocols, comprehensive analytical characterization, and emerging applications of this compound, positioning it as a key scaffold in medicinal chemistry and materials science.

Molecular Structure and Physicochemical Properties

Chemical Structure

The structure consists of a cyclohexane ring with a ketone functional group and a 4-chlorophenyl substituent at the para-position relative to the carbonyl.

Caption: 2D Structure of this compound

Physicochemical Data

The key properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

| Property | Value | Reference(s) |

| IUPAC Name | 4-(4-chlorophenyl)cyclohexan-1-one | |

| CAS Number | 14472-80-1 | |

| Molecular Formula | C₁₂H₁₃ClO | |

| Molecular Weight | 208.68 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 138-141 °C | |

| Boiling Point | 138-141 °C at 0.5 Torr | |

| Solubility | Soluble in Chloroform, Dichloromethane |

Synthesis and Purification

The most reliable and scalable synthesis of this compound involves the oxidation of its corresponding secondary alcohol, 4-(4-Chlorophenyl)cyclohexanol. This precursor can be readily synthesized via the catalytic hydrogenation of 4-(4-chlorophenyl)phenol.

Rationale for Synthetic Strategy

This two-step approach is favored for its efficiency and use of relatively mild conditions. The oxidation of a secondary alcohol to a ketone is a fundamental and high-yielding transformation in organic chemistry. While classic chromium-based reagents like Jones reagent or Pyridinium Chlorochromate (PCC) are effective, modern protocols often favor greener and less toxic alternatives. A solution of sodium hypochlorite (household bleach) in acetic acid serves as an excellent choice; it is inexpensive, readily available, and avoids heavy metal waste, making the process more environmentally benign and suitable for scale-up.

Detailed Experimental Protocol: Oxidation of 4-(4-Chlorophenyl)cyclohexanol

This protocol describes the oxidation using sodium hypochlorite.

Materials:

-

4-(4-Chlorophenyl)cyclohexanol

-

Glacial Acetic Acid

-

Sodium Hypochlorite Solution (e.g., commercial bleach, ~8.25%)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(4-Chlorophenyl)cyclohexanol (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of alcohol).

-

Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.

-

Oxidant Addition: Add the sodium hypochlorite solution (approx. 1.5 eq) dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not exceed 15 °C. The causality here is critical: slow, controlled addition prevents overheating and potential side reactions, maximizing the yield of the desired ketone.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting alcohol spot and the appearance of a new, less polar ketone spot indicates reaction completion (typically 1-3 hours).

-

Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water and ethyl acetate. Quench any remaining oxidant by adding saturated sodium thiosulfate solution until a starch-iodide test is negative.

-

Workup: Neutralize the excess acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and brine. This self-validating step ensures the removal of residual acids, bases, and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford pure this compound as a white solid.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting material to purified product.

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic and Analytical Characterization

| Technique | Predicted Observation | Rationale |

| ¹H NMR | δ ~7.3-7.4 (d, 2H), ~7.2-7.3 (d, 2H), ~3.0-3.2 (m, 1H), ~2.4-2.6 (m, 4H), ~2.1-2.3 (m, 4H) | Aromatic protons appear as two doublets (AA'BB' system). The single proton at C4 is a multiplet. Protons alpha to the carbonyl (C2, C6) are deshielded (~2.4-2.6 ppm). Protons beta (C3, C5) are further upfield. |

| ¹³C NMR | δ ~210-212 (C=O), ~143 (Ar C-Cl), ~133 (Ar C-H), ~129 (Ar C-H), ~128 (Ar C-ipso), ~45 (C4), ~41 (C2, C6), ~34 (C3, C5) | The ketone carbonyl carbon is highly deshielded. Aromatic carbons show distinct signals. Aliphatic carbons at C2/C6 are deshielded by the adjacent carbonyl. |

| IR (cm⁻¹) | ~2950-2850 (C-H sp³), ~1715 (C=O, strong), ~1595, 1490 (C=C Ar), ~1090 (C-Cl) | Strong C=O stretch is characteristic of a saturated six-membered ring ketone. Aromatic and C-Cl stretches are also expected. |

| Mass Spec (EI) | M⁺ at m/z 208, M+2 at m/z 210 (~1:3 ratio). Fragments at m/z 180, 165, 139, 111. | The M⁺/M+2 pattern is indicative of a chlorine atom. Key fragmentations include alpha-cleavage (loss of C₂H₄O) and loss of the chlorophenyl radical. |

Applications in Research and Development

Role as a Versatile Synthetic Intermediate

This compound is a valuable precursor for creating diverse molecular libraries. The ketone functionality is a synthetic handle for a wide range of transformations, including:

-

Reductive Amination: To introduce nitrogen-containing functional groups, leading to novel amine derivatives.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, extending the molecular framework.

-

Aldol and Knoevenagel Condensations: To create α,β-unsaturated systems, which are themselves important pharmacophores.

-

Baeyer-Villiger Oxidation: To form lactones, which are present in many natural products.

The chlorophenyl ring offers additional opportunities for modification, primarily through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl, alkyl, or amino groups.

Scaffold for Bioactive Molecules

The structural motif of an aryl-substituted cyclohexanone is of significant interest in medicinal chemistry. The related compound, 2-(2-Chlorophenyl)-2-(methylamino)cyclohexanone, is the anesthetic and antidepressant drug Ketamine, highlighting the potential for this class of compounds to modulate central nervous system (CNS) targets.

Furthermore, derivatives of the closely related 4-(4-chlorophenyl)cyclohexane scaffold have been synthesized and evaluated for their biological activities. Studies have shown that carbohydrazide derivatives possess significant in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound is a promising starting point for fragment-based drug discovery and the development of new therapeutic agents.

Potential Drug Discovery Pathways

The diagram below illustrates how this compound can serve as a central hub for generating diverse chemical entities with therapeutic potential.

Caption: Synthetic pathways from this compound to diverse scaffolds.

Conclusion

This compound is more than a simple chemical; it is a strategically designed intermediate with significant potential for innovation. Its straightforward and environmentally conscious synthesis, combined with the dual reactivity of its ketone and chlorophenyl groups, provides chemists with a powerful tool for molecular construction. The established link between related structures and potent biological activity, particularly in the CNS and antimicrobial fields, underscores its value as a scaffold for future drug discovery and development programs. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile building block into their synthetic and medicinal chemistry endeavors.

IUPAC name for 4-(4-Chlorophenyl)cyclohexanone

An In-Depth Technical Guide to 4-(4-Chlorophenyl)cyclohexanone: Nomenclature, Synthesis, Characterization, and Application

Executive Summary

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in various synthetic applications, particularly within the pharmaceutical industry. This document moves beyond a simple statement of the IUPAC name to deliver an in-depth analysis tailored for researchers, scientists, and drug development professionals. We will dissect its formal nomenclature, explore a common synthetic pathway with a detailed laboratory protocol, outline rigorous methods for its analytical characterization, and discuss its relevance in modern medicinal chemistry. The methodologies described herein are designed as self-validating systems, emphasizing the causal relationships behind experimental choices to ensure reproducibility and scientific integrity. All claims are substantiated with citations to authoritative sources.

A precise understanding of a molecule's structure begins with its formal name. The universally recognized naming convention is governed by the International Union of Pure and Applied Chemistry (IUPAC).

Derivation of the IUPAC Name

The systematic name for the compound is 4-(4-chlorophenyl)cyclohexan-1-one . The derivation follows a clear, hierarchical set of rules:

-

Identify the Principal Functional Group: The structure contains a ketone group (C=O) within a cyclic alkane. The ketone is the highest-priority functional group present, so the suffix "-one" is used.

-

Identify the Parent Structure: The ketone is part of a six-membered carbon ring, making it a cyclohexanone.

-

Numbering the Parent Ring: The carbon atom of the carbonyl group is assigned position 1 (C1). Numbering then proceeds around the ring to give the substituent the lowest possible locant.

-

Identify and Name the Substituent: A chlorophenyl group is attached to the ring. Specifically, it is a phenyl group with a chlorine atom attached.

-

Numbering the Substituent: The phenyl group itself is numbered starting from the point of attachment to the cyclohexanone ring (C1'). The chlorine atom is located on the fourth carbon (C4') of this phenyl ring, making it a "4-chlorophenyl" group.

-

Locate the Substituent on the Parent Ring: The 4-chlorophenyl group is attached to the fourth carbon (C4) of the cyclohexanone ring.

-

Assemble the Full Name: Combining these elements gives the complete IUPAC name: 4-(4-chlorophenyl)cyclohexan-1-one .

Chemical Identifiers

For unambiguous identification in databases and literature, the following identifiers are critical:

| Identifier | Value | Source |

| CAS Number | 2667-93-8 | PubChem |

| Molecular Formula | C₁₂H₁₃ClO | PubChem |

| Molecular Weight | 208.68 g/mol | PubChem |

| Canonical SMILES | C1CC(CCC1=O)C2=CC=C(C=C2)Cl | PubChem |

| InChI Key | RBNGEPYXXDVHSR-UHFFFAOYSA-N | PubChem |

Synthesis and Purification Workflow

The synthesis of this compound is often achieved via a Friedel-Crafts-type reaction followed by a reduction. The workflow below illustrates a common pathway involving the acylation of chlorobenzene with cyclohexanecarbonyl chloride, followed by a Wolff-Kishner or Clemmensen reduction of the resulting ketone, and subsequent oxidation to yield the final product. A more direct, modern approach involves the Suzuki-Miyaura cross-coupling reaction.

Generalized Synthesis Workflow

Caption: A representative workflow for the synthesis of this compound.

Detailed Laboratory Protocol: Suzuki-Miyaura Coupling Approach

This protocol describes a modern and efficient method for synthesis. The causality for choosing this pathway lies in its high yield, tolerance of various functional groups, and relatively mild reaction conditions compared to older methods.

Materials:

-

4-Chlorophenylboronic acid (1.0 eq)

-

Cyclohex-3-en-1-one (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

SPhos ligand (0.04 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Toluene and Water (10:1 v/v)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium formate)

-

Palladium on carbon (10% Pd/C)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 4-chlorophenylboronic acid, palladium(II) acetate, and SPhos.

-

Solvent and Reagent Addition: Add the toluene/water solvent mixture, followed by cyclohex-3-en-1-one and potassium carbonate. Rationale: The biphasic solvent system and base are crucial for the catalytic cycle of the Suzuki reaction.

-

Coupling Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Extraction: Upon completion, cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Rationale: Partitioning isolates the organic product from inorganic salts and water-soluble impurities.

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude intermediate, 4-(4-chlorophenyl)cyclohex-3-en-1-one.

-

Reduction: Dissolve the crude intermediate in ethanol or ethyl acetate. Add 10% Pd/C catalyst. Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS). Rationale: Catalytic hydrogenation selectively reduces the carbon-carbon double bond without affecting the carbonyl or the aromatic ring.

-

Final Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

Analytical Characterization Workflow

Confirmation of the structure and assessment of purity are critical, non-negotiable steps in synthesis. A multi-technique approach ensures a self-validating analytical system.

Characterization and Purity Assessment Workflow

Caption: A sequential workflow for the complete analytical validation of the target compound.

Spectroscopic and Chromatographic Data Interpretation

¹H NMR (Proton NMR):

-

Aromatic Protons: Expect two doublets in the aromatic region (~7.2-7.4 ppm). The protons on the carbons adjacent to the chloro-substituted carbon will be one doublet, and the protons adjacent to the cyclohexanone-substituted carbon will be the other, exhibiting a characteristic AA'BB' splitting pattern.

-

Cyclohexanone Protons: A series of multiplets will appear in the aliphatic region (~1.8-3.0 ppm). The proton at C4 (methine proton) will likely be a distinct multiplet around 2.8-3.0 ppm. The protons at C2 and C6 (alpha to the carbonyl) will be deshielded and appear around 2.3-2.5 ppm.

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon: A characteristic peak will be observed far downfield (~210 ppm).

-

Aromatic Carbons: Four signals are expected: one for the chloro-substituted carbon (~132 ppm), one for the cyclohexanone-substituted carbon (~145 ppm), and two for the protonated carbons (~128-129 ppm).

-

Aliphatic Carbons: Signals corresponding to the six carbons of the cyclohexanone ring will be present in the upfield region (~25-50 ppm).

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band around 1710-1715 cm⁻¹ is the most definitive signal, corresponding to the C=O (ketone) stretch.

-

C-H stretches for the aromatic ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

A C-Cl stretch will be visible in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) should be observed at m/z ≈ 208. A characteristic isotopic pattern (M+2 peak) at m/z ≈ 210 with an intensity of about one-third of the M⁺ peak will be present, confirming the presence of a single chlorine atom.

Protocol for Purity Assessment by HPLC

Objective: To determine the purity of the synthesized this compound.

| Parameter | Condition | Rationale |

| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV detector. | Standard for purity analysis of non-volatile organic compounds. |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). | C18 is a versatile stationary phase providing good retention for moderately polar compounds. |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). | A common solvent system that provides good peak shape and resolution for this type of analyte. |

| Flow Rate | 1.0 mL/min. | A standard flow rate for analytical columns of this dimension. |

| Detection | UV at 220 nm. | The chlorophenyl group has a strong chromophore that absorbs well at this wavelength. |

| Injection Volume | 10 µL. | A typical volume to avoid column overloading. |

| Sample Prep | Dissolve sample in mobile phase to a concentration of ~1 mg/mL. | Ensures compatibility with the mobile phase and prevents precipitation on the column. |

Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a versatile building block or scaffold in the synthesis of more complex, biologically active molecules. The cyclohexanone ring provides a three-dimensional framework that can be functionalized, while the chlorophenyl group can be a key pharmacophore or a site for further chemical modification (e.g., via cross-coupling reactions).

One notable application is in the synthesis of precursors for selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) agents. The core structure can be modified through reactions like reductive amination to introduce amine functionalities, a common feature in many neurotransmitter-targeting drugs.

Safety and Handling

As with any laboratory chemical, proper handling is paramount.

-

Hazard Classification: May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For complete safety information, always consult the most current Safety Data Sheet (SDS) from the supplier.

CAS number for 4-(4-Chlorophenyl)cyclohexanone

An In-depth Technical Guide to 4-(4-Chlorophenyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate with significant applications in synthetic chemistry and pharmaceutical research. This document delves into its chemical and physical properties, synthesis, analytical characterization, applications in drug discovery, and safety protocols.

Introduction and Chemical Identity

This compound, identified by the CAS Number 14472-80-1 , is an organic compound featuring a cyclohexanone ring substituted with a 4-chlorophenyl group.[1] This 4-arylcyclohexanone scaffold is a versatile pharmacophore, making the compound a valuable building block in the development of novel therapeutic agents.[2] Its structure allows for a variety of chemical modifications, enabling the synthesis of diverse molecular architectures for investigation in medicinal chemistry. The chlorophenyl substituent notably influences the molecule's physicochemical properties, such as lipophilicity, which can be critical for its interaction with biological targets.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and synthesis. These properties dictate the choice of solvents, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 14472-80-1 | [1] |

| Molecular Formula | C₁₂H₁₃ClO | [3] |

| Molecular Weight | 208.68 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 133-135 °C | [4] |

| Solubility | Soluble in organic solvents like chloroform and methanol. | [4] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective pathway involves the oxidation of the corresponding alcohol, 4-(4-chlorophenyl)cyclohexanol.

Synthetic Pathway Overview

A prevalent synthetic route involves a Grignard reaction followed by oxidation. This method is favored for its reliability and relatively high yields. The key steps are:

-

Grignard Reaction: Formation of a Grignard reagent from 4-chlorobromobenzene, which then reacts with cyclohexanone to produce 1-(4-chlorophenyl)cyclohexan-1-ol.

-

Dehydration: The resulting tertiary alcohol is dehydrated, typically using an acid catalyst, to yield 4-(4-chlorophenyl)cyclohexene.

-

Oxidation: The cyclohexene intermediate is then oxidized to form this compound.

An alternative and often higher-yielding approach starts with the catalytic hydrogenation of an unsaturated precursor, 4-(4-chlorophenyl)-3-cyclohexen-1-ol, to produce 4-(4-chlorophenyl)cyclohexanol.[4] This secondary alcohol is then oxidized to the target ketone.[4]

Experimental Protocol: Oxidation of 4-(4-chlorophenyl)cyclohexanol

This protocol details a high-yield oxidation method. The choice of a mild oxidizing agent like sodium hypochlorite is crucial to prevent over-oxidation or side reactions.

Materials:

-

4-(4-chlorophenyl)cyclohexanol

-

Sodium hypochlorite (NaClO) solution

-

Acetic acid

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, separatory funnel, and standard glassware

Procedure:

-

Dissolve 4-(4-chlorophenyl)cyclohexanol in a suitable organic solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium hypochlorite in acetic acid to the cooled solution with vigorous stirring. The use of acetic acid as a solvent for NaClO provides an effective oxidizing medium.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acetic acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound. This oxidation step has been reported to achieve a yield of up to 87%.[4]

Synthesis Workflow Diagram

Caption: Synthetic pathways to this compound.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized this compound. The following spectroscopic techniques are routinely employed.

| Technique | Expected Characteristics |

| ¹H NMR | Signals in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the protons of the chlorophenyl ring, and signals in the aliphatic region for the cyclohexanone ring protons. |

| ¹³C NMR | A signal for the carbonyl carbon (C=O) typically in the range of δ 200-210 ppm, along with signals for the aromatic and aliphatic carbons. |

| IR Spectroscopy | A strong, sharp absorption band characteristic of a ketone C=O stretch, typically around 1710 cm⁻¹.[5] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 208.68), along with a characteristic isotopic pattern for the presence of a chlorine atom. |

Applications in Research and Drug Development

The structural features of this compound make it a valuable starting material and scaffold in medicinal chemistry and drug discovery.

A Versatile Chemical Building Block

The ketone functional group is a reactive handle that allows for a wide array of chemical transformations, including:

-

Reductive amination: To introduce amine functionalities.

-

Wittig reactions: To form carbon-carbon double bonds.

-

Aldol condensations: To create larger, more complex structures.

These reactions enable the synthesis of a diverse range of derivatives from the this compound core.

Scaffold for Combinatorial Chemistry and Drug Discovery

In drug discovery, this compound serves as an excellent scaffold for the creation of chemical libraries for high-throughput screening. By systematically modifying the core structure, large numbers of diverse compounds can be rapidly synthesized and tested for biological activity against various targets like enzymes and receptors.

The 4-arylcyclohexanone core is a key pharmacophore in compounds with potential therapeutic applications. For instance, derivatives of the closely related 4-(4-chlorophenyl)cyclohexane carbohydrazide have been synthesized and shown to possess antibacterial activity.[2][6] Furthermore, analogs such as 4-amino-4-arylcyclohexanones have demonstrated potent analgesic properties, with some showing efficacy comparable to established pain-relief medications.[2]

Role in Drug Discovery Workflow

Caption: Use of the scaffold in a drug discovery workflow.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound and related compounds.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7] Safety goggles conforming to EN166 (EU) or NIOSH (US) standards are recommended.[8]

-

Ventilation: Handle in a well-ventilated place to avoid the formation and inhalation of dust and aerosols.[8]

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[8]

-

Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[8]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[8]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

-

-

Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[8]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[8]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in organic synthesis and pharmaceutical development. Its well-defined chemical properties, established synthetic routes, and the versatility of its 4-arylcyclohexanone scaffold make it an important intermediate for creating complex molecules and libraries of compounds for drug discovery. A thorough understanding of its synthesis, characterization, and safe handling is paramount for its effective use in research and development.

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-(4-Chlorophenyl)-4-hydroxycyclohexanone | C12H13ClO2 | CID 10955227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(4-Chlorophenyl)-4-hydroxycyclohexanone|CAS 36716-71-9 [benchchem.com]

- 5. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to the Solubility of 4-(4-Chlorophenyl)cyclohexanone in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-Chlorophenyl)cyclohexanone, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical guidance for handling this compound in a laboratory setting.

Introduction: The Significance of this compound and Its Solubility

This compound is a versatile chemical building block utilized in the synthesis of a variety of more complex molecules. Its utility in organic synthesis is intrinsically linked to its solubility in different organic solvents. Understanding the solubility profile of this compound is paramount for a range of applications, including:

-

Reaction Media Selection: Choosing an appropriate solvent that can dissolve the reactants is fundamental to achieving optimal reaction kinetics and yield.

-

Purification Processes: Techniques such as recrystallization are dependent on the differential solubility of the compound and impurities in a given solvent at varying temperatures.

-

Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical factor in developing stable and bioavailable drug formulations.

-

Analytical Method Development: Solubility data is essential for preparing solutions for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This guide will delve into the known solubility of this compound, the theoretical principles that govern its solubility, and the experimental methods used to determine this crucial physicochemical property.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃ClO | [1][2] |

| Molecular Weight | 208.68 g/mol | [1][2] |

| Appearance | White Solid | [1][2] |

| Melting Point | 138-141 °C | [1][2] |

Solubility Profile of this compound

Known Solvents:

Based on available data, this compound is known to be soluble in the following organic solvents:

The solubility in these chlorinated solvents is consistent with the "like dissolves like" principle, as the solute possesses a chlorinated phenyl group.

Inferred and Potential Solvents:

Information from a structurally similar compound, 4-(4-Chlorophenyl)-4-hydroxycyclohexanone, which is soluble in chloroform and methanol, suggests that methanol is also a likely solvent for this compound, particularly at elevated temperatures.[3][4] This is further supported by purification protocols that utilize methanol for recrystallization, a process that relies on the compound being soluble in the hot solvent and less soluble upon cooling.[1]

Given the structure of this compound, which contains both a nonpolar chlorophenyl ring and a more polar cyclohexanone ring, it is anticipated to be soluble in a range of polar aprotic and some polar protic solvents. Other potential solvents could include:

-

Acetone

-

Ethyl acetate

-

Tetrahydrofuran (THF)

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

It is expected to have limited solubility in nonpolar solvents like hexane and other alkanes.

Theoretical Principles Governing Solubility

The solubility of a solid in a liquid solvent is governed by a combination of factors, primarily the intermolecular forces between the solute and solvent molecules, as well as the thermodynamics of the dissolution process.

"Like Dissolves Like" - The Role of Polarity

The adage "like dissolves like" is a fundamental principle in predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. This compound has a moderate polarity due to the presence of the ketone functional group and the chloro-substituted aromatic ring. This molecular structure explains its observed solubility in moderately polar solvents like chloroform and dichloromethane.

Intermolecular Forces

The dissolution process involves the breaking of intermolecular forces within the solute crystal lattice and the solvent, and the formation of new solute-solvent interactions. The key intermolecular forces at play include:

-

Dipole-Dipole Interactions: The ketone group in this compound has a significant dipole moment, allowing for favorable interactions with other polar solvent molecules.

-

London Dispersion Forces: These forces are present in all molecules and are particularly significant for the nonpolar chlorophenyl and cyclohexyl portions of the molecule.

-

Hydrogen Bonding: While this compound itself cannot act as a hydrogen bond donor, the oxygen atom of the ketone can act as a hydrogen bond acceptor. This allows for interactions with protic solvents like methanol.

Temperature Effects

For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[5] This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the crystal lattice forces. Increasing the temperature provides this energy, favoring the dissolution process. This principle is the basis for recrystallization, a common technique for purifying solid organic compounds.

Experimental Determination of Solubility

For researchers requiring precise solubility data, experimental determination is necessary. The following sections outline a standard protocol for determining the solubility of a compound like this compound.

Equilibrium Solubility Method (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5]

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the saturated solution.

-

Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by filtration through a syringe filter compatible with the organic solvent.

-

Analysis: Quantify the concentration of this compound in the clear supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry, HPLC, or GC.

-

Calculation: The solubility is then expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

High-Throughput Screening (HTS) Methods

In drug discovery and development, kinetic solubility assays are often employed for rapid screening of a large number of compounds. These methods are generally faster but may not represent true thermodynamic equilibrium.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the equilibrium solubility determination process.

Caption: Experimental workflow for equilibrium solubility determination.

Factors Influencing Solubility: A Deeper Dive

Several factors can influence the measured solubility of this compound. Understanding these is crucial for obtaining reproducible and accurate results.

Caption: Key factors influencing the solubility of the target compound.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic study using solvents of varying polarities would be necessary to fully map the solubility profile.

-

Temperature: The temperature at which solubility is measured must be carefully controlled and reported. For many applications, solubility data at both room temperature (e.g., 25 °C) and physiological temperature (37 °C) are relevant.

-

Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of this compound being used in solubility studies.

-

Purity of the Compound: Impurities can affect the measured solubility. Therefore, using a well-characterized, high-purity sample is essential for obtaining accurate data.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While qualitative data indicates solubility in chlorinated solvents and likely in alcohols, a clear need exists for the systematic, quantitative determination of its solubility in a broader range of organic solvents. Such data would be invaluable for optimizing synthetic routes, purification protocols, and formulation strategies involving this important chemical intermediate. Future work should focus on generating a comprehensive solubility profile at various temperatures and in a diverse set of pharmaceutically and industrially relevant solvents.

References

Melting point of 4-(4-Chlorophenyl)cyclohexanone

An In-Depth Technical Guide to the Melting Point of 4-(4-Chlorophenyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The melting point is a critical physicochemical parameter that serves as a primary indicator of a compound's purity and identity. For active pharmaceutical ingredients (APIs) and key intermediates like this compound, an accurate and reproducible melting point determination is fundamental to quality control and regulatory compliance. This guide provides a comprehensive overview of the theoretical principles, experimental methodologies, and critical factors influencing the melting point of this compound. It is designed to equip researchers, analytical scientists, and drug development professionals with the necessary expertise to perform accurate measurements and interpret the resulting data with confidence.

Introduction: The Significance of a Sharp Melting Point

This compound is a substituted cyclohexanone derivative of interest in medicinal chemistry and organic synthesis. Its molecular structure, featuring a rigid cyclohexanone ring and a chlorophenyl group, influences its crystalline packing and, consequently, its melting point.

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase, with both phases existing in equilibrium.[1] For a pure, crystalline compound, this transition occurs over a narrow temperature range, often referred to as a "sharp" melting point.[2] This characteristic sharpness is a powerful criterion for purity. The presence of even minor impurities disrupts the crystal lattice, typically resulting in a lower and broader melting point range, a phenomenon known as melting point depression.[2][3][4] Therefore, the determination of the melting point is not merely a routine measurement but a foundational analytical technique for:

-

Identity Confirmation: Comparing the experimentally determined melting point with a reference value helps to confirm the identity of the synthesized compound.

-

Purity Assessment: A sharp melting point range close to the literature value is a strong indicator of high purity. Conversely, a wide melting range suggests the presence of impurities.[5]

-

Stability Studies: Changes in melting point over time can indicate degradation of the compound.

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points, a critical consideration in drug development as polymorphs can vary in solubility, bioavailability, and stability.[6]

Physicochemical Properties of this compound

A summary of the key properties for this compound is provided below. Understanding these properties is essential for its handling, analysis, and application in further synthetic steps.

| Property | Value | Reference |

| IUPAC Name | 4-(4-chlorophenyl)cyclohexan-1-one | [7] |

| CAS Number | 14472-80-1 | [7] |

| Molecular Formula | C₁₂H₁₃ClO | [7] |

| Molecular Weight | 208.68 g/mol | [7] |

| Appearance | White Solid | [7] |

| Melting Point | 138-141 °C | [7][8] |

| Boiling Point | 138-141 °C (at 0.5 Torr) | [7][8] |

| Solubility | Soluble in Chloroform, Dichloromethane | [7][8] |

Theoretical Principles of Melting Point Determination

The transition from a solid to a liquid involves overcoming the intermolecular forces that maintain the ordered crystal lattice structure.[4] The energy required for this transition is the enthalpy of fusion. For a pure substance, this process occurs at a constant temperature.[5]

Several factors intrinsic to the compound and external to the measurement process can influence the observed melting point:

-

Intermolecular Forces: Stronger intermolecular forces (e.g., dipole-dipole interactions, hydrogen bonding, van der Waals forces) require more energy to overcome, leading to a higher melting point.[3] The polarity introduced by the carbonyl group and the chlorine atom in this compound contributes to its solid state at room temperature.

-

Molecular Symmetry and Packing: Molecules that are more symmetrical and can pack more efficiently into a crystal lattice generally have higher melting points.[4][6] This is because a well-ordered lattice maximizes intermolecular interactions, increasing the energy needed to disrupt it.

-

Presence of Impurities: Impurities disrupt the repeating pattern of the crystal lattice, weakening the overall intermolecular forces. This leads to a depression of the melting point and a broadening of the melting range.[2][9]

-

Crystalline Polymorphism: Polymorphism is the ability of a compound to exist in two or more different crystalline forms.[6] These polymorphs have different lattice arrangements and energies, which can result in different melting points. It is crucial in pharmaceutical development to identify and control the polymorphic form of an API.[10]

-

Heating Rate: The rate at which the sample is heated during measurement is a critical experimental parameter. A heating rate that is too fast can cause a lag between the thermometer reading and the actual temperature of the sample, leading to an artificially high and broad melting point range.[11]

Standard Operating Procedure for Melting Point Determination

This section details a robust, self-validating protocol for the accurate determination of the melting point of this compound using a modern digital melting point apparatus.

Required Equipment and Materials

-

Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

-

Glass capillary tubes (one end sealed)

-

This compound sample (finely powdered and completely dry)[5]

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Safety goggles

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the melting point determination protocol.

Caption: Workflow for Accurate Melting Point Determination.

Step-by-Step Protocol

-

Sample Preparation:

-

Ensure the this compound sample is a fine, homogeneous powder. If the crystals are large, gently grind them using a mortar and pestle.[5] This ensures uniform heat transfer.

-

Confirm the sample is completely dry. Moisture can act as an impurity and depress the melting point.

-

Dip the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.

-

Invert the tube and gently tap it on a hard surface to cause the solid to fall to the sealed bottom.[9]

-

Repeat until the sample is packed to a height of 2-3 mm. A larger sample size can cause an artificially broad melting range.

-

-

Initial Rapid Determination (Scout Measurement):

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C per minute).[2]

-

Observe the sample and note the approximate temperature at which it melts. This provides a rough estimate and saves time.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point before proceeding.

-

-

Accurate Determination:

-

Insert a fresh capillary tube with the sample into the apparatus.

-

Set the starting temperature to about 15-20 °C below the approximate melting point found in the scout measurement.

-

Set a slow heating rate of 1-2 °C per minute.[9] This slow rate is crucial to ensure the system remains in thermal equilibrium, allowing for an accurate reading.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T_onset).

-

Continue heating at the slow rate and record the temperature at which the last solid crystal melts into a clear liquid (T_clear).

-

The melting point is reported as the range from T_onset to T_clear.

-

-

Repeatability and Reporting:

-

For robust results, perform the measurement in duplicate or triplicate. Consistent values validate the technique and the result.

-

The final result should be reported as a range, for example, "139.0-140.5 °C." A narrow range (≤ 1°C) for a crystalline organic compound is indicative of high purity.

-

Interpretation and Troubleshooting

-

Broad or Depressed Melting Range: If the observed melting point is lower than the literature value of 138-141 °C and occurs over a wide range (e.g., 132-137 °C), it strongly suggests the presence of impurities.[2] These could be residual solvents, unreacted starting materials, or byproducts from the synthesis. Recrystallization is a common method to purify the compound and should result in a sharper, higher melting point.

-

Inconsistent Results: Variability between measurements can be caused by several factors:

-

Sublimation: If the sample appears to disappear from the capillary tube before melting, it may be subliming. In such cases, using a sealed capillary tube is necessary to obtain an accurate melting point.

Conclusion

The melting point of this compound is a fundamental property that provides critical insights into its identity and purity. By adhering to a rigorous, well-understood experimental protocol, scientists can obtain accurate and reproducible data. Understanding the theoretical underpinnings of the melting phenomenon and the factors that influence it allows for confident interpretation of results and effective troubleshooting. This guide serves as a foundational resource for professionals in the chemical and pharmaceutical sciences, ensuring that this classic analytical technique is applied with the precision and expertise required for modern research and development.

References

- 1. Melting point - Wikipedia [en.wikipedia.org]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. tutorchase.com [tutorchase.com]

- 4. sciencing.com [sciencing.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. youtube.com [youtube.com]

- 7. Cyclohexanone, 4-(4-chlorophenyl)- | 14472-80-1 [amp.chemicalbook.com]

- 8. Cyclohexanone, 4-(4-chlorophenyl)- CAS#: 14472-80-1 [m.chemicalbook.com]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

Spectroscopic Data for 4-(4-Chlorophenyl)cyclohexanone: A Technical Guide for Researchers

Introduction

4-(4-Chlorophenyl)cyclohexanone is a substituted cyclohexanone derivative with potential applications in medicinal chemistry and materials science. As with any synthesized compound destined for advanced research, rigorous structural elucidation and purity assessment are paramount. Spectroscopic techniques provide a powerful and non-destructive means to achieve this, offering detailed insights into the molecular architecture.

The causality behind experimental choices and the interpretation of spectral data are explained to provide field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Numbering

To facilitate the discussion of spectroscopic data, the following numbering scheme will be used for the atoms in this compound.

Caption: Molecular structure and atom numbering for this compound.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for determining the proton framework of a molecule. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) would exhibit distinct signals for the aromatic and aliphatic protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.30 | Doublet | 2H | H-2', H-6' | Aromatic protons ortho to the chlorine atom are deshielded. The symmetrical substitution pattern results in a doublet. |

| ~ 7.15 | Doublet | 2H | H-3', H-5' | Aromatic protons meta to the chlorine atom and ortho to the cyclohexyl group. |

| ~ 3.0 - 2.8 | Multiplet | 1H | H-4 | The methine proton at the junction of the two rings is deshielded by the adjacent aromatic ring. |

| ~ 2.6 - 2.4 | Multiplet | 4H | H-2, H-6 | Protons alpha to the carbonyl group are deshielded. |

| ~ 2.2 - 2.0 | Multiplet | 4H | H-3, H-5 | Protons beta to the carbonyl group. |

Experimental Protocol for ¹H NMR Acquisition:

A standard protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the TMS signal.

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required compared to ¹H NMR.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 210 | C1 | The carbonyl carbon of a cyclohexanone typically appears in this downfield region.[1] |

| ~ 145 | C1' | Quaternary aromatic carbon attached to the cyclohexyl ring. |

| ~ 132 | C4' | Aromatic carbon bearing the chlorine atom. |

| ~ 129 | C3', C5' | Aromatic carbons ortho to the chlorine atom. |

| ~ 128 | C2', C6' | Aromatic carbons meta to the chlorine atom. |

| ~ 45 | C4 | Methine carbon at the ring junction. |

| ~ 41 | C2, C6 | Methylene carbons alpha to the carbonyl group. |

| ~ 34 | C3, C5 | Methylene carbons beta to the carbonyl group. |

Experimental Protocol for ¹³C NMR Acquisition:

A standard protocol for acquiring a ¹³C NMR spectrum is outlined below.[1]

-

Sample Preparation: Dissolve 20-50 mg of the compound in 0.6 mL of CDCl₃ with TMS.

-

Instrumentation: A high-field NMR spectrometer (e.g., 100 MHz or higher for ¹³C) is recommended.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds to ensure full relaxation of quaternary carbons.

-

Number of Scans: 512 to 2048 scans are typically required for a good signal-to-noise ratio.[1]

-

-

Data Processing: Process the FID similarly to the ¹H NMR data, with referencing to the TMS signal.

III. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, aromatic C-H, aliphatic C-H, and C-Cl bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2950-2850 | Strong | Aliphatic C-H stretch |

| ~ 1715 | Strong | C=O stretch (ketone)[2] |

| ~ 1600, 1490 | Medium | Aromatic C=C stretch |

| ~ 1100-1000 | Medium | C-Cl stretch |

| ~ 830 | Strong | para-disubstituted benzene C-H out-of-plane bend |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

IV. Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Proposed Fragment |

| 210/212 | [M]⁺ (Molecular ion peak, with isotopic pattern for Cl) |

| 182/184 | [M - CO]⁺ |

| 139/141 | [C₈H₈Cl]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

| 97 | [C₆H₉O]⁺ |

| 55 | [C₄H₇]⁺ |

Rationale for Fragmentation:

Upon electron ionization, this compound is expected to undergo several characteristic fragmentation pathways. The molecular ion peak ([M]⁺) should be observable with a characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio, indicative of the presence of a chlorine atom.

A primary fragmentation would be the loss of a neutral carbon monoxide (CO) molecule via a McLafferty-type rearrangement or direct cleavage, leading to a fragment at m/z 182/184. Cleavage of the bond between the two rings can lead to the formation of a chlorotropylium ion or related aromatic fragments at m/z 139/141 and 111/113. Fragments corresponding to the cyclohexanone ring, such as [C₆H₉O]⁺ at m/z 97 and smaller aliphatic fragments like [C₄H₇]⁺ at m/z 55, are also anticipated.

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Experimental Protocol for GC-MS:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: Split or splitless injection of 1 µL of the sample solution.

-

Temperature Program: A temperature gradient to ensure good separation and peak shape (e.g., initial temperature of 50°C, ramp to 280°C).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Conclusion

This technical guide provides a detailed, predictive analysis of the key spectroscopic data for this compound. By leveraging established principles of spectroscopy and drawing comparisons with structurally related molecules, this document serves as a valuable resource for researchers in the synthesis and characterization of this and similar compounds. The provided experimental protocols offer a self-validating framework for obtaining high-quality spectroscopic data, ensuring the scientific integrity of future studies. The comprehensive nature of this guide, from foundational principles to practical experimental advice, is intended to empower researchers in their drug development and materials science endeavors.

References

Foreword: From Molecular Structure to Spectral Signature

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(4-Chlorophenyl)cyclohexanone

In the landscape of drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. This compound serves as a valuable scaffold in medicinal chemistry, and its characterization is a critical step in synthesis and quality control. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, offers an unparalleled window into the molecule's three-dimensional structure and electronic environment. This guide moves beyond a superficial reading of a spectrum, providing a detailed methodological and interpretive framework for researchers. We will dissect the spectrum of this compound, explaining the causal relationships between its conformational dynamics and the resulting NMR signals, thereby empowering scientists to interpret similar systems with confidence.

Foundational Principles: Conformational Analysis and Anisotropic Effects

To interpret the ¹H NMR spectrum of this compound, one must first understand its most stable three-dimensional structure. The cyclohexanone ring predominantly adopts a chair conformation to minimize torsional and steric strain. In this conformation, substituents can occupy either axial or equatorial positions. For the bulky 4-chlorophenyl group, the steric hindrance associated with 1,3-diaxial interactions makes the equatorial position overwhelmingly more stable.

This conformational preference is the cornerstone of our spectral interpretation. It renders the proton environments on the cyclohexanone ring diastereotopic, meaning they are chemically non-equivalent and will produce distinct signals.

Two key electronic phenomena dictate the chemical shifts:

-

Anisotropy of the Carbonyl Group: The π-electron system of the C=O bond generates a cone-shaped magnetic field. Protons located in the "deshielding" region of this cone (in the plane of the carbonyl group) experience a stronger effective magnetic field and resonate at a higher chemical shift (downfield). Protons located in the "shielding" region (above and below the plane) resonate at a lower chemical shift (upfield).

-

Anisotropy of the Aromatic Ring: Similarly, the π-electrons of the chlorophenyl ring create a powerful ring current when placed in a magnetic field. Protons positioned on the edge of the ring are strongly deshielded, while any protons forced to sit above or below the plane of the ring would be shielded.

Predicted ¹H NMR Spectral Features

Based on the equatorial-favored chair conformation, we can predict four distinct sets of proton signals: the aromatic protons, the methine proton at C4, and the two sets of methylene protons at C2/C6 and C3/C5.

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} caption [label="Logical relationship between molecular protons and predicted NMR signals.", shape=plaintext, fontsize=10];

-

Aromatic Protons (H-Ar): The para-substituted chlorophenyl ring creates a plane of symmetry. This results in two sets of chemically equivalent protons. Those ortho to the chlorine (and meta to the cyclohexanone ring) and those meta to the chlorine (and ortho to the cyclohexanone ring). This gives rise to a classic AA'BB' system, which often appears as two distinct doublets in the aromatic region (~7.2-7.4 ppm).

-

Methine Proton (H-4): This single proton is attached to the same carbon as the bulky chlorophenyl group. It is deshielded by the aromatic ring and is coupled to the four adjacent methylene protons at C3 and C5. We expect this signal to be a complex multiplet, likely a triplet of triplets, appearing significantly downfield from other aliphatic protons.

-

Alpha-Methylene Protons (H-2, H-6): These four protons are adjacent (alpha) to the electron-withdrawing carbonyl group, placing them in its deshielding cone. They will be the most downfield of the aliphatic signals. Within this group, the axial (Hax) and equatorial (Heq) protons are non-equivalent and will have different chemical shifts and coupling constants.

-

Beta-Methylene Protons (H-3, H-5): These four protons are beta to the carbonyl group and are therefore more shielded than the alpha-protons. They are adjacent to both the alpha-protons and the C4-methine proton. Again, the axial and equatorial protons are chemically distinct, leading to complex multiplets.

Experimental Protocol for Spectrum Acquisition

This protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum. The causality behind each step is explained to ensure technical integrity.

dot graph G { bgcolor="#FFFFFF"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} caption [label="Workflow for ¹H NMR Spectrum Acquisition and Analysis.", shape=plaintext, fontsize=10];

Methodology:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound. Rationale: This mass provides sufficient concentration for a strong signal-to-noise ratio without causing line broadening due to saturation.

-

Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a standard solvent with a residual proton signal at 7.26 ppm that does not typically interfere with the signals of interest. The deuterium is not detected in ¹H NMR and is used by the spectrometer to "lock" the magnetic field.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. Rationale: TMS is the universally accepted reference standard for ¹H NMR, with its signal defined as 0.00 ppm. All other chemical shifts are measured relative to it.[1]

-

Transfer: Transfer the solution to a high-precision 5 mm NMR tube.

-

Instrumental Analysis:

-

Insert the sample into a spectrometer (e.g., 400 MHz or higher for better resolution).

-

Locking: The instrument locks onto the deuterium signal of the CDCl₃ to maintain a stable magnetic field during the experiment.

-

Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. Rationale: A homogeneous field is critical for achieving sharp, well-resolved peaks.

-

Acquisition: Acquire the spectrum using standard parameters. A 90° pulse angle, a spectral width of ~12 ppm, a relaxation delay of 5 seconds, and 16 to 32 scans are typical starting points. Rationale: A sufficient relaxation delay ensures that all protons have returned to equilibrium before the next pulse, which is essential for accurate integration.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is converted into the spectrum via Fourier Transform. The spectrum is then phased, baseline corrected, and calibrated to the TMS signal at 0.00 ppm.

Spectral Data Interpretation and Assignment

The following table summarizes the expected ¹H NMR data for this compound in CDCl₃. The interpretation demonstrates how to use chemical shift, integration, and coupling constants to make unambiguous assignments.

| Signal Label | Assigned Protons | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) |

| A | H-Ar (ortho to Cl) | ~ 7.32 | 2H | d (doublet) | J = 8.5 Hz |

| B | H-Ar (meta to Cl) | ~ 7.25 | 2H | d (doublet) | J = 8.5 Hz |

| C | H-4 (axial) | ~ 2.95 - 3.10 | 1H | m (multiplet) | - |

| D | H-2eq, H-6eq | ~ 2.55 - 2.68 | 2H | m (multiplet) | - |

| E | H-2ax, H-6ax | ~ 2.40 - 2.52 | 2H | m (multiplet) | - |

| F | H-3eq, H-5eq | ~ 2.15 - 2.28 | 2H | m (multiplet) | - |

| G | H-3ax, H-5ax | ~ 1.95 - 2.08 | 2H | m (multiplet) | - |

Detailed Analysis:

-

Aromatic Region (Signals A & B): The signals at ~7.32 and ~7.25 ppm, each integrating to 2 protons, confirm the para-substituted aromatic ring. They appear as doublets due to coupling only with their single ortho neighbor (³JHH coupling). The characteristic AA'BB' pattern is clearly resolved.

-

Methine Proton (Signal C): The multiplet around 3.0 ppm integrating to one proton is assigned to the H-4 proton. Its downfield shift is due to the deshielding effect of the adjacent aromatic ring. It is coupled to four neighboring protons (two at C3 and two at C5), resulting in a complex multiplet.

-

Alpha-Methylene Protons (Signals D & E): The complex multiplets between ~2.40 and 2.68 ppm, integrating to a total of 4 protons, belong to the methylene groups alpha to the carbonyl. Differentiating the axial and equatorial protons within these multiplets without 2D NMR can be challenging, but generally, the equatorial protons are slightly more deshielded.[2] Their position, significantly downfield from typical alkane protons, is a direct result of the carbonyl group's anisotropy.

-

Beta-Methylene Protons (Signals F & G): The multiplets further upfield, between ~1.95 and 2.28 ppm, are assigned to the beta-protons. They are more shielded as they are further from the carbonyl group. The key to differentiating axial vs. equatorial protons lies in their coupling constants, which can often be extracted from high-resolution spectra. Axial-axial (J_ax,ax) couplings are typically large (10-13 Hz), whereas axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) couplings are much smaller (2-5 Hz).[3] This difference is a powerful tool for conformational analysis.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough interpretation, grounded in an understanding of conformational analysis and electronic effects, allows for the unambiguous assignment of every proton in the molecule. The distinct chemical shifts of the aromatic, methine, and alpha/beta methylene protons, combined with their integration and complex splitting patterns, provide a unique spectral fingerprint. This guide provides the foundational knowledge and a robust experimental framework for researchers to confidently utilize ¹H NMR for the characterization of this and other similarly complex substituted cyclohexanone systems.

References

- 1. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-(4-Chlorophenyl)cyclohexanone

Abstract: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing profound insights into the carbon framework of molecules.[1] This guide offers a comprehensive examination of the ¹³C NMR analysis of 4-(4-Chlorophenyl)cyclohexanone, a molecule of interest in synthetic and medicinal chemistry. We will deconstruct the structural components of the molecule to predict its ¹³C NMR spectrum, provide a detailed rationale for the assignment of each carbon signal, and present a robust, field-proven experimental protocol for acquiring high-quality spectral data. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical verification.

Introduction to the Structural Analysis